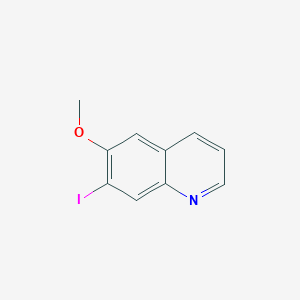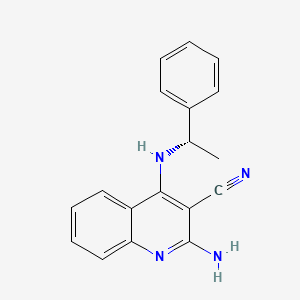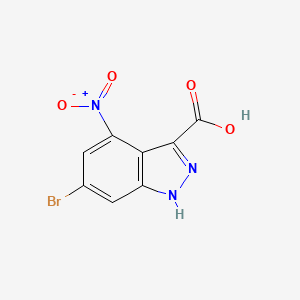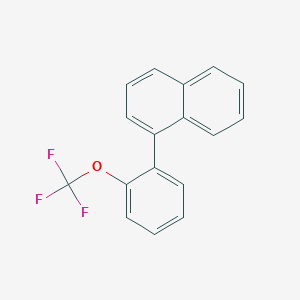
7-Iodo-6-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-6-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their broad range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-6-methoxyquinoline typically involves the iodination of 6-methoxyquinoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the quinoline ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Iodo-6-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The iodine atom can be reduced to form 6-methoxyquinoline.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Quinoline derivatives with aldehyde or carboxylic acid groups.
Reduction: 6-Methoxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Iodo-6-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Used in the development of new materials, such as liquid crystals and dyes
Mecanismo De Acción
The mechanism of action of 7-Iodo-6-methoxyquinoline involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
6-Methoxyquinoline: Lacks the iodine atom, resulting in different reactivity and biological activity.
7-Fluoro-6-methoxyquinoline: Fluorine substitution instead of iodine, leading to different chemical properties and applications.
7-Chloro-6-methoxyquinoline:
Uniqueness: 7-Iodo-6-methoxyquinoline is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C10H8INO |
|---|---|
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
7-iodo-6-methoxyquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3 |
Clave InChI |
PPRMMVQODZSWOH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=CC=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[8,8'-Biquinoline]-7,7'-diol](/img/structure/B11837977.png)

![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11837989.png)



![tert-Butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11838017.png)


![2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B11838035.png)


![2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B11838041.png)
